molecular formula C5H9F2N B2518094 2,2-Difluorocyclopentan-1-amine CAS No. 921753-24-4

2,2-Difluorocyclopentan-1-amine

Cat. No.: B2518094
CAS No.: 921753-24-4
M. Wt: 121.131
InChI Key: JBXAZJIGJLDLEM-UHFFFAOYSA-N
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Description

Significance of Fluorinated Amines in Modern Chemical Research

Fluorinated amines are a class of organic compounds that have garnered considerable attention in recent decades. The introduction of fluorine can profoundly alter the physicochemical properties of the parent amine, leading to enhanced metabolic stability, increased lipophilicity, and modulated basicity (pKa). These modifications are highly desirable in the design of new pharmaceuticals and agrochemicals, as they can lead to improved pharmacokinetic and pharmacodynamic profiles. The strong carbon-fluorine bond is resistant to oxidative metabolism, which can increase the in vivo half-life of a drug molecule. Furthermore, the high electronegativity of fluorine can influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for molecular recognition and binding affinity to biological targets.

Overview of Cyclopentane-Based Scaffolds in Synthetic Methodologies

Cyclopentane (B165970) rings are prevalent structural motifs found in a vast array of natural products and biologically active molecules. Their non-planar, flexible conformations allow them to present substituents in well-defined three-dimensional arrangements, making them ideal scaffolds for the construction of complex molecular architectures. The synthesis of substituted cyclopentanes has been a long-standing challenge in organic chemistry, with numerous methodologies developed to control the stereochemistry of these five-membered rings. The inherent conformational flexibility of the cyclopentane ring, which exists as a dynamic equilibrium between envelope and twist forms, can be strategically utilized in drug design to optimize binding to target proteins.

Role of 2,2-Difluorocyclopentan-1-amine as a Versatile Synthetic Building Block

This compound stands at the intersection of these two important classes of compounds, offering a unique combination of properties that make it a valuable tool for synthetic chemists. The presence of the gem-difluoro group at the C2 position introduces a permanent dipole and can influence the conformational preference of the cyclopentane ring, potentially locking it into a more defined geometry. This can be advantageous in the design of rigidified molecular scaffolds. The primary amine at the C1 position serves as a versatile functional handle for a wide range of chemical transformations, including amidation, alkylation, and the formation of various heterocyclic systems. The hydrochloride salt of this amine is a common and stable form for storage and handling.

A general synthetic approach to 2,2-difluorocycloalkylmethylamines has been reported, which can be adapted for the preparation of this compound. google.com This method involves a multi-step sequence starting from cyclopentanone (B42830).

Table 1: General Synthesis of 2,2-Difluorocycloalkylmethylamines

Step Reaction Reactants Product
1 Mannich Reaction Cycloalkanone, Formaldehyde, Benzylamine 2-(Benzylaminomethyl)cycloalkanone
2 Fluorination 2-(Benzylaminomethyl)cycloalkanone, Fluorinating Agent 2-(Benzylaminomethyl)-2,2-difluorocycloalkanone

This synthetic route highlights the accessibility of this class of compounds, paving the way for their broader application in discovery chemistry programs.

Table 2: Physicochemical Properties of this compound Hydrochloride

Property Value
CAS Number 921599-70-4
Molecular Formula C₅H₁₀ClF₂N
Molecular Weight 157.59 g/mol
Appearance White to Off-White Solid

| Smile Code | NC1C(F)(F)CCC1.[H]Cl |

Due to the limited availability of specific experimental data for this compound, a comparative analysis with its cyclobutane (B1203170) and cyclopropane (B1198618) analogs can provide valuable insights into its expected properties and reactivity.

Table 3: Comparative Physicochemical Data of gem-Difluorocycloalkylamines

Compound pKa (of conjugate acid) cLogP
2,2-Difluorocyclobutanamine 8.4 0.8
2,2-Difluorocyclopropanamine (unstable as free base) N/A

The data for the cyclobutane analog suggests that the introduction of the gem-difluoro group significantly lowers the basicity of the amine compared to the non-fluorinated counterpart. A similar trend would be expected for this compound. The instability of the free base of the cyclopropane analog highlights a potential handling consideration for these smaller ring systems.

The utility of this compound as a building block lies in its ability to introduce a unique fluorinated, five-membered ring scaffold into a target molecule. This can lead to the exploration of new chemical space and the development of novel compounds with potentially improved biological activities. Its application in medicinal chemistry is an area of growing interest, with the potential to generate new leads for a variety of therapeutic targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluorocyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-5(7)3-1-2-4(5)8/h4H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXAZJIGJLDLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,2 Difluorocyclopentan 1 Amine

General Synthetic Routes to Gem-Difluorocyclopentane-Derived Amines

The introduction of a gem-difluoro moiety onto a cyclopentane (B165970) ring is a key challenge in the synthesis of 2,2-difluorocyclopentan-1-amine. The primary strategies involve the transformation of a carbonyl group into a difluoromethylene group.

Deoxofluorination Strategies for Carbonyl Precursors

A prevalent method for synthesizing gem-difluoroalkanes is the deoxofluorination of the corresponding ketone. organic-chemistry.org This transformation can be achieved using various fluorinating agents. One of the most common reagents for this purpose is diethylaminosulfur trifluoride (DAST). However, due to its thermal instability, alternative reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) have been developed, offering improved safety and, in some cases, better yields. organic-chemistry.org These reagents react with a ketone precursor, such as 2-aminocyclopentanone, to replace the carbonyl oxygen with two fluorine atoms.

Another approach involves the use of sulfuryl fluoride (B91410) (SO₂F₂) in combination with a fluoride source like methyl-tetrabutylammonium fluoride (Me₄NF) at room temperature for the deoxyfluorination of various aldehydes and α-ketoesters. organic-chemistry.org

The general reaction scheme for the deoxofluorination of a carbonyl precursor is shown below:

R₂C=O + Fluorinating Agent → R₂CF₂

Table 1: Common Deoxofluorination Reagents

ReagentDescription
Diethylaminosulfur trifluoride (DAST)A widely used but thermally unstable deoxofluorinating agent.
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)A more thermally stable alternative to DAST. organic-chemistry.org
Sulfuryl fluoride (SO₂F₂)/Me₄NFEnables room temperature deoxyfluorination. organic-chemistry.org

Specialized Approaches for 2,2-Difluoro Isomers

The synthesis of 1,1-difluoroalkenes, which can serve as precursors to gem-difluoroalkanes, is often accomplished through olefination of carbonyl compounds. beilstein-journals.orgbeilstein-journals.orgnih.gov The Wittig reaction, using a difluoromethylene phosphonium (B103445) ylide, is a direct method for this transformation. beilstein-journals.orgnih.gov This ylide can be generated in situ from reagents like (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF₂Cl) and triphenylphosphine (B44618) (PPh₃). beilstein-journals.orgbeilstein-journals.org The resulting 1,1-difluoroalkene can then be reduced to the corresponding gem-difluoroalkane.

Furthermore, gem-difluorocyclopropanes can be synthesized from alkenes using a difluorocarbene source such as sodium bromodifluoroacetate (BrCF₂CO₂Na). organic-chemistry.org These cyclopropanes can then undergo ring-opening reactions to yield gem-difluorinated compounds. beilstein-journals.org

Stereoselective and Asymmetric Synthesis of this compound Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric methods to synthesize specific enantiomers of this compound is of high importance. springernature.com

Chiral Pool-Based Methodologies

The chiral pool refers to the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of new chiral compounds. researchgate.netresearchgate.net For the synthesis of this compound enantiomers, a suitable chiral starting material, such as an enantiopure amino acid or a carbohydrate derivative, can be elaborated through a series of chemical transformations. researchgate.netresearchgate.net For instance, a protected hydroxy acid or amino acid can be used to generate enantiomerically pure cyclic nitrones, which can undergo cycloaddition reactions to build the desired cyclopentane framework with controlled stereochemistry. researchgate.net

Catalytic Asymmetric Transformations (e.g., Transition Metal Catalysis, Organocatalysis)

Catalytic asymmetric synthesis provides an efficient route to enantiomerically enriched products from prochiral substrates. youtube.comnih.govua.esnih.govslideshare.net This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a single enantiomer.

Transition Metal Catalysis: Chiral transition metal complexes can catalyze a variety of transformations, including hydrogenations, C-H aminations, and ring-opening reactions of aziridines, to produce chiral amines. ua.esnih.gov For example, the asymmetric ring-opening of meso-aziridines with an amine nucleophile, catalyzed by a chiral rhodium or palladium complex, can yield enantioenriched 1,2-diamines. ua.es

Organocatalysis: Chiral organic molecules can also act as catalysts. For instance, chiral aldehydes can be used as tethering catalysts in the hydroamination of allylic amines to produce chiral 1,2-diamines. ua.es Squaramide-based catalysts have been employed in cascade reactions to synthesize complex heterocyclic structures with high enantioselectivity. nih.gov

Biocatalytic Approaches (e.g., ω-Transaminases)

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. almacgroup.com ω-Transaminases (ω-TAs) are particularly useful for the synthesis of chiral amines. almacgroup.commdpi.comfrontiersin.orgnih.govfrontiersin.org These enzymes catalyze the transfer of an amino group from an amino donor to a prochiral ketone, producing a chiral amine with high enantiomeric excess. mdpi.comfrontiersin.org

The synthesis of a specific enantiomer of this compound can be achieved through the asymmetric synthesis from the corresponding prochiral ketone, 2,2-difluorocyclopentanone. mdpi.com The choice of a specific ω-TA, either (R)-selective or (S)-selective, will determine the stereochemical outcome of the reaction. almacgroup.com Protein engineering and directed evolution have been extensively used to improve the stability, activity, and substrate scope of ω-TAs, making them suitable for industrial-scale synthesis of chiral amines. nih.govfrontiersin.org

Table 2: Comparison of Asymmetric Synthesis Strategies

MethodologyAdvantagesDisadvantages
Chiral Pool SynthesisAccess to enantiomerically pure starting materials.Limited by the availability and structure of natural products.
Catalytic Asymmetric SynthesisHigh efficiency and enantioselectivity, small amount of catalyst needed.Catalyst development can be complex and expensive.
Biocatalysis (ω-Transaminases)High selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and substrate scope can be limiting, though often overcome by protein engineering. frontiersin.org

Advanced Fluorination Techniques for Cyclopentane Ring Systems

The introduction of a gem-difluoro moiety onto a cyclopentane ring presents a synthetic challenge that has been addressed through various advanced fluorination strategies. These methods are crucial for accessing compounds like this compound.

Aminofluorosulfurane-Mediated Difluorination (e.g., DAST)

One of the most prominent methods for the conversion of a ketone to a gem-difluoroalkane is through the use of aminofluorosulfuranes, with Diethylaminosulfur Trifluoride (DAST) being a key reagent. This transformation is a deoxofluorination reaction where the carbonyl oxygen is replaced by two fluorine atoms. The synthesis of this compound via this method would likely start from a protected 2-aminocyclopentanone precursor to prevent side reactions with the amine functionality.

The reaction mechanism involves the initial activation of the carbonyl group by DAST, followed by nucleophilic attack of fluoride and subsequent elimination and further fluorination to yield the gem-difluoro compound. The use of a protecting group on the amine, such as a tert-butoxycarbonyl (Boc) group, is essential. Research on analogous systems, such as the synthesis of 3,3-difluoroproline derivatives, has demonstrated the feasibility of this approach. In a reported synthesis of an N-Boc protected 3,3-difluoro-pyrrolidine-2-carboxylate, DAST was used as the fluorinating agent on the corresponding keto-ester. nih.gov This reaction was carried out without a solvent, using an excess of DAST to drive the reaction to completion, affording the desired product in a 64% yield on a multigram scale. nih.gov This suggests that a similar strategy could be applied to an N-Boc protected 2-aminocyclopentanone.

SubstrateReagentConditionsProductYieldReference
Ethyl N-Boc-3-oxopyrrolidine-2-carboxylateDASTNeat, room temperatureEthyl N-Boc-3,3-difluoropyrrolidine-2-carboxylate64% nih.gov

This table presents data from an analogous reaction, suggesting a potential synthetic route for this compound.

Radical-Mediated Cyclization in Fluorinated Carbocycle Formation

Radical-mediated cyclization reactions offer a powerful alternative for the construction of carbocyclic rings, including those bearing fluorine atoms. These reactions proceed through radical intermediates and can be initiated by various methods, often under mild conditions. chemistryviews.org The formation of a 2,2-difluorocyclopentylamine framework via a radical pathway could potentially start from an acyclic precursor containing a nitrogen atom and a gem-difluoroalkene or a suitable radical acceptor.

While a direct radical cyclization to form this compound is not extensively documented, the principles of radical chemistry suggest plausible routes. For instance, an intramolecular cyclization of a nitrogen-centered radical onto a gem-difluoroalkene could lead to the desired five-membered ring. Alternatively, a radical cyclization could be initiated at a different position in the molecule, with a subsequent cascade of reactions leading to the final product.

A study on the synthesis of substituted pyrrolidines utilized a copper-catalyzed atom transfer radical cyclization (ATRC) of N-allyl-haloamines. chemistryviews.org In this process, a radical is generated from a haloamine, which then undergoes a 5-exo cyclization to form the pyrrolidine (B122466) ring. chemistryviews.org A hypothetical adaptation of this methodology to synthesize the target compound might involve a precursor with a gem-difluoro group appropriately positioned relative to a radical precursor and an alkene.

Further research into the radical cyclization of fluorinated substrates is needed to establish a direct and efficient route to this compound. The development of such methods would be a valuable addition to the synthetic chemist's toolbox for accessing novel fluorinated amines.

Chemical Reactivity and Derivatization Strategies for 2,2 Difluorocyclopentan 1 Amine

Exploration of Nucleophilic Reactivity of the Primary Amine

All amines possess a lone pair of electrons on the nitrogen atom, which allows them to act as nucleophiles—species that attack positively charged or electron-deficient centers. researchgate.net The primary amine of 2,2-Difluorocyclopentan-1-amine is no exception, participating in a variety of nucleophilic substitution and addition reactions. However, its reactivity is modulated by the electronic effects of the adjacent gem-difluoro group.

Fluorine is the most electronegative element, and its presence on the C2 carbon atom creates a strong electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom of the primary amine, thereby decreasing its basicity and nucleophilicity compared to its non-fluorinated counterpart, cyclopentanamine. This reduced reactivity is a key consideration in planning synthetic transformations. For instance, in SN2 reactions with alkyl halides, where the amine attacks an electrophilic carbon atom, harsher reaction conditions such as higher temperatures or the use of stronger bases might be necessary to achieve desired outcomes. youtube.commasterorganicchemistry.com

Despite the attenuated reactivity, the amine readily undergoes common nucleophilic reactions such as acylation with acyl chlorides or anhydrides to form stable amide derivatives. researchgate.net This reaction is fundamental to many of the derivatization and protection strategies discussed in subsequent sections. The general order of reactivity for amines often follows: secondary > primary > tertiary, though this can be influenced by steric factors. sigmaaldrich.com For this compound, the steric hindrance around the primary amine is moderate, allowing for a wide range of transformations.

Diverse Functional Group Interconversions

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. researchgate.net The primary amine of this compound serves as a versatile handle for introducing a variety of other functionalities.

A primary reaction is the formation of amides and sulfonamides. Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives, while reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) produces sulfonamides. These transformations are not only crucial for synthesis but also form the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines.

Another significant interconversion is the formation of carbamates. This is typically achieved by reacting the amine with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O), benzyl (B1604629) chloroformate (Cbz-Cl), or 9-fluorenylmethyl chloroformate (Fmoc-Cl). masterorganicchemistry.commasterorganicchemistry.com These reactions convert the nucleophilic amine into a much less reactive carbamate, a strategy central to the use of protecting groups in multi-step synthesis. uniurb.it The resulting functional groups can be selectively removed under specific conditions (acidic, hydrogenolysis, or basic, respectively), highlighting the strategic importance of FGI.

Table 1: Examples of Functional Group Interconversions for this compound

Starting Functional Group Reagent(s) Resulting Functional Group Reaction Type
Primary Amine Acyl Chloride (R-COCl) / Base Amide Acylation
Primary Amine Sulfonyl Chloride (R-SO₂Cl) / Base Sulfonamide Sulfonylation
Primary Amine Di-tert-butyl dicarbonate (Boc₂O) Boc-Carbamate Protection
Primary Amine Benzyl Chloroformate (Cbz-Cl) / Base Cbz-Carbamate Protection
Primary Amine Alkyl Halide (R-X) Secondary Amine Alkylation

Advanced Derivatization for Analytical and Synthetic Applications

Derivatization, the process of chemically modifying a compound to produce a new one with properties better suited for a specific purpose, is essential for both analysis and synthesis. libretexts.org For this compound, derivatization can enhance volatility for gas chromatography, improve detectability in liquid chromatography, or protect the amine during subsequent synthetic steps.

Many amines, including this compound, lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations using common HPLC detectors like UV-Vis or fluorescence. nih.govnih.gov Pre-column derivatization addresses this by attaching a UV-active or fluorescent tag to the amine before chromatographic separation. thermofisher.com Common reagents for primary amines include dansyl chloride, o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethyl chloroformate (Fmoc-Cl). nih.govthermofisher.comoup.com For example, reaction with dansyl chloride yields a highly fluorescent sulfonamide derivative, significantly lowering detection limits. oup.com

For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of polar compounds containing active hydrogens. iu.eduyoutube.com The primary amine of this compound can be readily derivatized to make it more amenable to GC analysis. Common methods include silylation and acylation. libretexts.org

Fluoroacylation, typically using reagents like trifluoroacetic anhydride (B1165640) (TFAA), is a common derivatization technique for GC-MS. iu.edu It replaces the active hydrogens of the amine with a trifluoroacetyl group, which increases volatility and can enhance detection with an electron capture detector (ECD).

Silylation is another widely used method for GC analysis, where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing primary amines, yielding more volatile and thermally stable products suitable for GC-MS analysis. sigmaaldrich.comiu.edu

In synthetic chemistry, protecting the amine group is often crucial to prevent it from reacting under conditions intended to modify another part of the molecule. uniurb.it The most common protecting groups for amines are carbamates. masterorganicchemistry.com

Boc (tert-butyloxycarbonyl): Installed using Boc anhydride (Boc₂O), it is stable to a wide range of conditions but is easily removed with strong acid (e.g., trifluoroacetic acid, TFA). masterorganicchemistry.com

Cbz (carboxybenzyl): Installed using benzyl chloroformate (Cbz-Cl), it is stable to acidic and basic conditions but is cleaved by catalytic hydrogenation. masterorganicchemistry.commasterorganicchemistry.com

Fmoc (9-fluorenylmethoxycarbonyl): Installed using Fmoc-Cl, this group is stable to acid and hydrogenation but is readily removed by treatment with a mild base, such as piperidine. masterorganicchemistry.comtotal-synthesis.com

The development of derivatives that enhance detection is a key area of analytical chemistry. oup.com As mentioned, many derivatizing agents used in HPLC are specifically designed to introduce a moiety that absorbs UV light or fluoresces strongly. libretexts.org

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, enabling sensitive detection. libretexts.orgacs.org

Dansyl Chloride: Forms fluorescent sulfonamide derivatives that are stable and well-suited for reversed-phase HPLC. nih.govoup.com

Benzoyl Chloride and its analogs: Reagents like 4-methoxybenzoyl chloride can be used to create benzamide (B126) derivatives with strong UV absorbance at specific wavelengths (e.g., 254 nm), allowing for sensitive detection with standard UV detectors. oup.com

These derivatization reactions convert the non-absorbing this compound into a derivative that can be easily quantified at very low levels, which is critical for applications such as pharmaceutical analysis or environmental monitoring.

Table 2: Common Derivatization Reagents and Their Applications

Reagent Abbreviation Application Resulting Derivative
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA GC-MS Analysis Trimethylsilyl (TMS) derivative
Trifluoroacetic anhydride TFAA GC-MS Analysis Trifluoroacetyl derivative
9-Fluorenylmethyl chloroformate Fmoc-Cl HPLC-Fluorescence, Protection Fmoc-carbamate
Dansyl chloride HPLC-Fluorescence Dansyl sulfonamide
o-Phthalaldehyde OPA HPLC-Fluorescence Fluorescent isoindole
Di-tert-butyl dicarbonate Boc₂O Amine Protection Boc-carbamate
Benzyl Chloroformate Cbz-Cl Amine Protection Cbz-carbamate
4-Methoxybenzoyl chloride HPLC-UV 4-Methoxybenzamide

Applications of 2,2 Difluorocyclopentan 1 Amine in Molecular Design

Role as a Chiral Building Block in Asymmetric Catalysis (e.g., Ligand Design)

Chiral amines are fundamental components in the field of asymmetric synthesis, serving as catalysts or as integral parts of chiral ligands for metal-catalyzed reactions. These compounds are crucial for controlling the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over the other—a critical requirement in the synthesis of pharmaceuticals and other bioactive molecules.

While specific examples detailing the use of 2,2-difluorocyclopentan-1-amine in published ligand designs are not widespread, its structural features make it a highly promising candidate for such applications. The primary amine offers a key point of attachment for constructing more complex ligand architectures, such as phosphine-amine or diamine ligands. The inherent chirality of the molecule, stemming from the C1 position, provides the necessary stereochemical information to induce asymmetry in catalytic transformations.

The presence of the gem-difluoro group at the C2 position is particularly noteworthy. This group exerts a strong stereoelectronic effect, influencing the conformation of the cyclopentane (B165970) ring and, by extension, the spatial arrangement of substituents attached to the amine. This conformational rigidity can be advantageous in ligand design, as it reduces the number of available conformations, leading to a more defined and effective chiral pocket around a metal center. This can translate to higher levels of enantioselectivity in catalytic reactions such as asymmetric hydrogenations, allylic substitutions, or cyclopropanations. The development of transition metal complexes with ligands derived from chiral nitrogen-phosphorus compounds has shown significant success in achieving high enantioselectivity and conversion rates in various asymmetric reactions. drughunter.com The unique structural and electronic properties of this compound position it as a valuable building block for the next generation of chiral ligands.

Integration into Novel Scaffold Architectures for Medicinal Chemistry Research

The introduction of fluorinated motifs is a widely used strategy in medicinal chemistry to modulate the properties of drug candidates. The this compound scaffold offers a unique combination of features that can be exploited in drug design and lead optimization.

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern drug design. nih.govdntb.gov.ua This approach is used to enhance potency, improve selectivity, alter pharmacokinetic profiles, and mitigate toxicity. nih.govdntb.gov.ua The gem-difluoromethylene (CF₂) group is a well-established bioisostere for various functionalities, including carbonyl groups (C=O), ethers (O), and even methylene (B1212753) (CH₂) groups in certain contexts. nih.gov

The this compound moiety can serve as a valuable bioisosteric replacement for other cyclic amines or fragments in a lead compound. For instance, replacing a cyclopentanone (B42830) or a hydroxylated cyclopentane fragment with this gem-difluoroamine can lead to significant improvements in metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic oxidation compared to a C-H or C=O bond. This increased stability can lead to a longer half-life and improved bioavailability of a drug candidate. Furthermore, the introduction of the CF₂ group can modulate the molecule's interaction with its biological target, potentially leading to increased potency or altered selectivity. researchgate.net The success of any bioisosteric replacement is highly dependent on the specific biological target and molecular context, but the unique properties of the 2,2-difluorocyclopentylamino group make it a compelling tool for medicinal chemists in the lead optimization phase. researchgate.net

The gem-difluoro group at the C2 position of the cyclopentane ring profoundly influences several key physicochemical properties that are critical for a molecule's drug-likeness. These properties include acidity/basicity (pKa), lipophilicity (LogP), and metabolic stability.

A comprehensive study on functionalized gem-difluorinated cycloalkanes, including amines, revealed predictable and significant effects of the CF₂ group. mdpi.com The primary influence of the gem-difluoro moiety on the basicity of the adjacent amine is a result of the strong electron-withdrawing inductive effect of the fluorine atoms. mdpi.com This effect lowers the pKa of the protonated amine compared to its non-fluorinated counterpart. mdpi.comresearchgate.net This modulation of pKa can be crucial for optimizing a drug's solubility, absorption, and interaction with its target protein.

Regarding metabolic stability, gem-difluorination generally imparts a protective effect. The C-F bond is significantly stronger than a C-H bond, making the α-position to the amine less susceptible to oxidative metabolism by cytochrome P450 enzymes. Studies have shown that gem-difluorination can either have no effect or slightly improve the metabolic stability of model compounds. mdpi.com

Table 1: Effect of Gem-Difluorination on Physicochemical Properties of Cycloalkylamines. nih.govmdpi.comresearchgate.net
Compound/PropertyParent CyclopentylamineThis compound (Predicted/Analogous Data)Effect of Gem-Difluorination
pKa (of protonated amine)~10.5 - 11.0Lowered (by ~0.3 - 2.0 pKa units)Decreases basicity due to inductive effect of fluorine atoms.
LogP (Lipophilicity)VariableCan be lower or higher depending on the overall structure. Often observed to decrease for small cyclic amines.Complex influence; can decrease lipophilicity by altering polarity and hydrogen bonding capacity.
Metabolic StabilitySusceptible to oxidation at α-carbonIncreasedBlocks metabolic oxidation at the C2 position, leading to improved stability.

Precursors for Specialized Fluorinated Materials

The unique properties conferred by fluorine atoms—such as high thermal stability, chemical resistance, low surface energy, and specific optical properties—make fluorinated polymers highly desirable for a wide range of advanced applications. youtube.com These materials are used in everything from high-performance coatings and seals to advanced optical fibers and biomedical devices. youtube.com

Primary amines are versatile functional groups for polymerization reactions, most notably in the synthesis of polyamides and polyurethanes. Given this, this compound represents a potential monomer for the creation of novel fluorinated polymers. If used as a diamine or in conjunction with other diamines, it could be reacted with dicarboxylic acids or their derivatives to form fluorinated polyamides, or with diisocyanates to form fluorinated polyurethanes.

The incorporation of the 2,2-difluorocyclopentyl moiety into a polymer backbone would be expected to impart several beneficial properties. The fluorine content would likely enhance the thermal stability and chemical resistance of the resulting material. Furthermore, the rigid and bulky nature of the cyclopentane ring could influence the polymer's morphology, potentially leading to materials with high glass transition temperatures and amorphous structures, which are often desirable for optical transparency. While the direct polymerization of this compound is not yet a widely reported application, the fundamental principles of polymer chemistry and the known effects of fluorination strongly suggest its potential as a valuable precursor for specialized, high-performance materials.

Advanced Characterization and Computational Studies of 2,2 Difluorocyclopentan 1 Amine

Comprehensive Spectroscopic Techniques for Structural Elucidation

The definitive structure and stereochemistry of 2,2-Difluorocyclopentan-1-amine would be established through a combination of powerful spectroscopic methods.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a suite of NMR experiments would provide a complete picture of its molecular framework.

¹H NMR: Proton NMR would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity. Key insights would include the chemical shifts of the protons on the cyclopentane (B165970) ring and the amine group, with coupling constants providing information on the dihedral angles between adjacent protons.

¹³C NMR: Carbon NMR would identify all unique carbon atoms in the molecule, including the quaternary carbon bearing the two fluorine atoms. The chemical shifts would be indicative of the electronic environment of each carbon.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is crucial. This technique would provide direct information about the fluorine environments. The spectrum would be expected to show signals corresponding to the geminal fluorine atoms, and their coupling to nearby protons and carbons would be invaluable for confirming the structure.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all ¹H and ¹³C signals and to piece together the connectivity of the molecule.

A hypothetical data table for the types of NMR shifts that might be observed is presented below.

NucleusPredicted Chemical Shift Range (ppm)Predicted Multiplicity
¹H1.5 - 3.5 (ring protons), 1.0 - 3.0 (NH₂)Multiplets, Singlet (broad)
¹³C20 - 70 (ring carbons), 110 - 130 (C-F₂)-
¹⁹F-100 to -150-

X-ray Crystallography for Stereochemical and Conformational Analysis

Should this compound or its hydrochloride salt be crystallized, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. nih.govglycoforum.gr.jplibretexts.org This technique would yield precise bond lengths, bond angles, and torsional angles, unequivocally establishing the stereochemistry at the C1 and any other chiral centers. Furthermore, it would reveal the preferred conformation of the cyclopentane ring in the solid state and detail any intermolecular interactions, such as hydrogen bonding involving the amine group and the fluorine atoms.

A representative table of crystallographic data that would be obtained is shown below.

ParameterExample Data
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.2189
b (Å)10.5914
c (Å)22.0654
α, β, γ (°)90, 90, 90
Volume (ų)2154.49
Z4

Mass Spectrometry for Molecular Fingerprinting

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of a molecule, which serves as a "molecular fingerprint". rsc.org For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum would provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. Characteristic fragments would likely arise from the loss of fluorine, the amine group, or cleavage of the cyclopentane ring.

Quantum Chemical and Molecular Modeling Investigations

In addition to experimental techniques, computational chemistry offers powerful insights into the properties and behavior of molecules at an atomic level.

Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For this compound, DFT calculations could be employed to:

Predict and corroborate NMR chemical shifts.

Determine the relative energies of different conformations of the molecule.

Analyze the electronic properties, such as the molecular orbital energies (HOMO/LUMO) and the electrostatic potential surface, which can provide insights into the molecule's reactivity.

Model potential reaction mechanisms involving the amine or the fluorinated ring.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations would be used to explore the conformational landscape of this compound in different environments, such as in a solvent or interacting with a biological target. nih.govnih.gov These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. MD simulations could reveal the flexibility of the cyclopentane ring, the preferred orientations of the amine group, and the nature of its interactions with surrounding molecules. This information is particularly valuable for understanding how the molecule might bind to a receptor or enzyme.

Intermolecular Interaction Analysis (e.g., QTAIM, Non-Covalent Interaction (NCI) Index)

A thorough understanding of intermolecular interactions is crucial for predicting the physicochemical properties and biological activity of a molecule. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are computational methods used to analyze the electron density of a system to reveal and characterize these forces.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a theoretical framework that partitions a molecule's electron density into atomic basins, allowing for the quantification and characterization of chemical bonds and non-covalent interactions. rsc.orgmdpi.com By analyzing the topology of the electron density (ρ), one can identify critical points, such as bond critical points (BCPs), which signify the presence of an interaction between two atoms. nih.gov The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative data about the nature and strength of the interactions. mdpi.com

For this compound, a QTAIM analysis would be expected to identify and characterize various intra- and intermolecular interactions, including:

Hydrogen Bonds: The amine group (-NH₂) can act as a hydrogen bond donor, and the fluorine atoms can act as weak acceptors. QTAIM would quantify the strength of these N-H···F or N-H···N interactions in dimers or larger clusters of the molecule.

Intramolecular Interactions: The analysis could also shed light on intramolecular hydrogen bonding between the amine group and the adjacent fluorine atoms, which would influence the molecule's preferred conformation.

A hypothetical data table summarizing the results of a QTAIM analysis on a dimer of this compound might look as follows.

Interaction TypeBond PathElectron Density (ρ) at BCP (a.u.)Laplacian of ρ (∇²ρ) at BCP (a.u.)Total Energy Density (H(r)) at BCP (a.u.)
Hydrogen BondN-H···NData not availableData not availableData not available
van der WaalsC-H···FData not availableData not availableData not available

No specific experimental or computational data for this compound was found in the searched literature to populate this table.

Non-Covalent Interaction (NCI) Index

The NCI index is a computational tool used to visualize weak, non-covalent interactions in three-dimensional space. researchgate.net It is based on the relationship between the electron density (ρ) and its derivative, the reduced density gradient (s). researchgate.netrsc.org By plotting s versus ρ, regions of non-covalent interaction are identified as spikes in the low-density, low-gradient region. rsc.org These interactions can then be visualized as isosurfaces in the molecule, color-coded to indicate the type and strength of the interaction. researchgate.netdntb.gov.ua

Blue surfaces typically indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes. dntb.gov.ua

For this compound, an NCI analysis would provide a qualitative and intuitive map of the non-covalent interactions governing its structure and intermolecular associations. It would visually complement the quantitative data from QTAIM by showing the spatial extent and nature of hydrogen bonds and other weak contacts. dntb.gov.ua

Despite the power of these methods, a specific QTAIM or NCI analysis for this compound has not been identified in the surveyed scientific literature.

Conformational Comparison using Exit Vector Plot (EVP) Analysis

The Exit Vector Plot (EVP) is a powerful tool for analyzing and visualizing the conformational space of disubstituted scaffolds. rsc.orgresearchgate.netrsc.org This approach simplifies a molecular scaffold into a geometric model defined by the spatial relationship between two "exit vectors." These vectors represent the bonds connecting substituents to the core scaffold. researchgate.net

The relative orientation of these vectors is described by four geometric parameters:

r: The distance between the points where the substituents are attached to the scaffold. researchgate.net

φ₁ and φ₂: The angles between each exit vector and the line connecting the two attachment points. researchgate.net

θ: The dihedral (torsion) angle between the two exit vectors. researchgate.net

By plotting these parameters against each other (e.g., r vs. θ, φ₁ vs. φ₂), an EVP provides a visual map of the three-dimensional space that a particular scaffold can project its substituents into. rsc.orgresearchgate.net This is particularly useful in medicinal chemistry for scaffold hopping and understanding structure-activity relationships (SAR), as it allows for the comparison of how different core structures orient appended functional groups. rsc.orgresearchgate.net

For this compound, an EVP analysis would characterize the spatial orientations accessible to the amine group and a hypothetical second substituent on the cyclopentane ring. By analyzing a database of similar structures or computationally exploring the conformational landscape, an EVP would reveal the preferred geometric arrangements dictated by the puckering of the five-membered ring and the presence of the gem-difluoro group. This analysis would show that disubstituted cyclopentanes can occupy several distinct regions in the plot, corresponding to different ring conformations (e.g., envelope, twist). rsc.org

A hypothetical data table from an EVP analysis comparing different conformers of a disubstituted 2,2-difluorocyclopentane scaffold might be presented as follows.

ConformerDistance (r) [Å]Angle (φ₁) [°]Angle (φ₂) [°]Dihedral (θ) [°]
Conformer AData not availableData not availableData not availableData not available
Conformer BData not availableData not availableData not availableData not available
Conformer CData not availableData not availableData not availableData not available

A specific Exit Vector Plot (EVP) analysis for this compound could not be located in the reviewed literature, and therefore, no data is available to populate this table.

Future Prospects and Emerging Research Trajectories

Development of Innovative and Sustainable Synthetic Routes

There is a notable absence of published research detailing innovative and sustainable synthetic routes specifically for 2,2-Difluorocyclopentan-1-amine. While the principles of green chemistry, such as the use of biocatalysis and flow chemistry, are being applied to the synthesis of amines and fluorinated compounds, their application to this particular compound has not been documented. General strategies for creating fluorinated molecules often involve hazardous reagents and harsh conditions, and the development of more environmentally benign methods is a continuing goal in organic chemistry. However, specific methodologies tailored to the sustainable production of this compound are yet to be reported.

Expanding the Chemical Space through Novel Derivatization

The exploration of the chemical space surrounding this compound through novel derivatization appears to be an open area for research. The primary amine group of this compound offers a reactive site for a wide array of chemical transformations, which could theoretically lead to a diverse library of derivatives. These could include the formation of amides, sulfonamides, and other functionalities that are prevalent in medicinal chemistry.

While the derivatization of amines is a fundamental practice in drug discovery to modulate properties such as potency, selectivity, and pharmacokinetics, no specific examples involving this compound are found in the available literature. Research on related structures, such as 2,2-difluorocyclopropane-1-amine, has shown that such small, fluorinated cyclic amines can be valuable building blocks. For instance, a methylated analog, 2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride, has been noted as a precursor in the synthesis of fluorinated indole (B1671886) derivatives. This suggests a potential, yet unexplored, utility for this compound as a synthon for creating more complex molecules.

Table 1: Potential Derivatization Reactions of this compound

Reaction TypePotential ReagentPotential Product Class
AcylationAcid Chloride, Carboxylic AcidAmide
SulfonylationSulfonyl ChlorideSulfonamide
Reductive AminationAldehyde, KetoneSecondary or Tertiary Amine
AlkylationAlkyl HalideSecondary or Tertiary Amine

Advanced Applications in Complex Natural Product and Drug Candidate Synthesis

Currently, there is no evidence in the scientific literature of this compound being used in the synthesis of complex natural products or as a key component in drug candidates. The aminocyclopentane core is a structural motif present in a number of biologically active natural products, such as agelastatin A, which has spurred interest in the synthesis of related structures. nih.gov The introduction of gem-difluoro groups into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.

A related compound, 2,2-difluorocyclopentane-1-carboxylic acid, is noted for its potential as a building block in pharmaceutical development due to its unique structural and biological properties. smolecule.com This suggests that the corresponding amine could also serve as a valuable component in the design of new therapeutic agents. However, the realization of this potential awaits dedicated research and development.

Synergistic Integration of Experimental and Computational Methodologies

The synergistic use of experimental and computational chemistry is a powerful tool in modern chemical research, but it has not yet been applied to the study of this compound. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's structural and electronic properties, including its conformation, reactivity, and potential interactions with biological targets. Molecular modeling and in silico screening could guide the design of derivatives with desired properties, thereby streamlining experimental efforts.

While computational studies have been conducted on other fluorinated and cyclic molecules to predict their behavior and guide synthesis, no such studies specifically targeting this compound are currently available. The application of these computational tools could significantly accelerate the exploration of this compound's chemical potential.

Q & A

Q. What are the optimal synthetic routes for 2,2-Difluorocyclopentan-1-amine in laboratory settings?

  • Methodological Answer : The synthesis typically involves cyclopentane ring functionalization with fluorine and amine groups. Key steps include:
  • Difluorination : Use of difluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions at low temperatures (−78°C to 0°C) to introduce fluorine atoms at the 2-position .
  • Amination : Reductive amination or nucleophilic substitution (e.g., Gabriel synthesis) to introduce the amine group. Reaction conditions (e.g., solvent: THF/DMF; temperature: 60–80°C) must be optimized to avoid side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) to achieve >95% purity .

Q. How can researchers ensure the purity of this compound post-synthesis?

  • Methodological Answer : Purity validation requires multi-technique analysis:
  • HPLC/GC-MS : To quantify organic impurities (e.g., unreacted precursors) using C18 columns or capillary GC with FID detection .
  • Elemental Analysis : Confirm C, H, N, F content within ±0.3% of theoretical values .
  • 19F NMR : Identify residual fluorinated byproducts; integration should align with expected stoichiometry .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • 1H/19F NMR : Resolve structural features (e.g., coupling constants between fluorine and adjacent protons). Use deuterated DMSO or CDCl3 as solvents .
  • IR Spectroscopy : Confirm amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+ at m/z 122.1) and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve conflicting spectroscopic data arising from fluorine's anisotropic effects in this compound?

  • Methodological Answer : Fluorine’s strong electronegativity complicates NMR interpretation. Mitigation strategies include:
  • Variable Temperature (VT) NMR : Reduce signal splitting by averaging dynamic effects at elevated temperatures (e.g., 50°C) .
  • DFT Calculations : Simulate 19F chemical shifts using software like Gaussian or ORCA to cross-validate experimental data .
  • Isotopic Labeling : Synthesize 13C/15N-labeled analogs to decouple overlapping signals .

Q. How does the stereochemistry of this compound influence its reactivity in substitution reactions?

  • Methodological Answer : The cis/trans configuration of fluorine atoms affects steric and electronic environments:
  • Cis-Configuration : Enhanced electrophilicity at the amine due to electron-withdrawing fluorine groups, favoring nucleophilic attacks (e.g., SN2 reactions with alkyl halides) .
  • Trans-Configuration : Reduced ring strain may stabilize intermediates in cycloaddition reactions.
  • Experimental Validation : Use chiral HPLC (Chiralpak IA/IB columns) or X-ray crystallography to determine absolute configuration .

Q. How to design experiments to study the compound's interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure affinity (KD values) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., GPCRs or kinases) .
  • Functional Studies : Cell-based assays (e.g., cAMP accumulation for GPCR activation) with dose-response curves (EC50/IC50 determination) .

Q. How can researchers address discrepancies in reaction yields when scaling up synthesis from milligram to gram scales?

  • Methodological Answer :
  • Process Optimization : Adjust stirring rate (≥500 rpm) and solvent volume to maintain homogeneity. Use flow chemistry for exothermic reactions (e.g., difluorination) .
  • In-line Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and intermediates .
  • Byproduct Analysis : Use LC-MS to identify scale-dependent impurities (e.g., dimerization products) and refine purification protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.